![molecular formula C7H7N3 B3017608 1,4-二氢吡啶并[3,4-b]吡嗪 CAS No. 83269-34-5](/img/structure/B3017608.png)
1,4-二氢吡啶并[3,4-b]吡嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydropyrido[3,4-b]pyrazine is a compound that has been found to be useful for treating diseases associated with KRAS activity . It is also known as Pyrido[3,4-b]pyrazine-2,3-dione, 1,4-dihydro- .
Synthesis Analysis
The synthesis of 1,4-Dihydropyrido[3,4-b]pyrazine involves the use of multi-component one-pot and green synthetic methodologies . The construction of 1,4-DHP with structural and functional modifications has been highlighted in recent accomplishments .Molecular Structure Analysis
The molecular structure of 1,4-Dihydropyrido[3,4-b]pyrazine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Certain derivatives containing the 1,2-dihydropyrido[3,4-b]pyrazine ring system are active against experimental neoplasms in mice . The mechanism of action of these agents has been attributed to the accumulation of cells at mitosis .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Dihydropyrido[3,4-b]pyrazine include a molecular weight of 163.1335 . Its formula is C7H5N3O2 .科学研究应用
癌症治疗中的合成和应用
- 癌症治疗和 KRAS 活性: 1,4-二氢吡啶并[2,3-b]吡嗪-2,3-二酮衍生物已被合成作为 KRAS 共价抑制剂,可用于治疗与 KRAS 活性相关的癌症和疾病 (De,2022)。
药物发现的支架开发
四氢吡啶并[3,4-b]吡嗪支架: 该化合物已通过五氟吡啶与二胺的一锅环化反应合成。这些产品与生命科学和药物发现中新化学实体的开发相关 (Sandford 等人,2005)。
多功能四氢吡啶并[2,3-b]吡嗪支架: 这些支架通过五氟吡啶的顺序反应合成,展示了创建多样化 [6,6]-环稠合体系的潜力 (Baron 等人,2005)。
受体复合物的配体开发
- GABA 受体复合物的配体: 由 1,4-二氢吡啶并[2,3-b]吡嗪-2(3H),3-二酮合成的咪唑并-[1,5-a]吡啶并[2,3-e]吡嗪具有作为 γ-氨基丁酸 A/苯二氮卓受体复合物配体的潜力 (Weber 等人,2002)。
光电应用
- 光电材料开发: 吡嗪衍生物,特别是 1,7-和 1,5-二氢二吡咯并[2,3-b]吡嗪,由于其光学和热学性质,有望成为光电应用的有机材料 (Meti 等人,2017)。
化学合成和分子结构
化学空间构建: [4+1+1] 环化方法已被用于构建二氢吡嗪单元,为探索与该支架相关的生物活性提供了机会 (Dagar 等人,2019)。
吡嗪衍生物的合成: 该研究探讨了各种吡嗪衍生物的合成和除草活性,突出了它们多样的生物学和工业意义 (Doležal 和 Kráľová,2011)。
生物技术和微生物代谢
- 吡嗪的微生物代谢: 这篇综述讨论了吡嗪的微生物代谢,重点介绍了细菌和真菌对它们的合成和降解,以及它们在食品、农业和医学中的应用 (Rajini 等人,2011)。
作用机制
未来方向
属性
IUPAC Name |
1,4-dihydropyrido[3,4-b]pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-8-5-7-6(1)9-3-4-10-7/h1-5,9-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZUCHJKEPTFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydropyrido[3,4-b]pyrazine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。